![molecular formula C18H19N3O2 B4396537 {[1-(3-phenoxypropyl)-1H-benzimidazol-2-yl]methyl}formamide](/img/structure/B4396537.png)
{[1-(3-phenoxypropyl)-1H-benzimidazol-2-yl]methyl}formamide
Descripción general
Descripción
{[1-(3-phenoxypropyl)-1H-benzimidazol-2-yl]methyl}formamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a benzimidazole derivative that has been synthesized using a specific method and has been found to exhibit a range of biochemical and physiological effects.
Mecanismo De Acción
The exact mechanism of action of {[1-(3-phenoxypropyl)-1H-benzimidazol-2-yl]methyl}formamide is not fully understood. However, it has been suggested that the compound may act by inhibiting specific enzymes or signaling pathways involved in inflammation, tumor growth, and bacterial growth. The compound may also exert its effects by interacting with specific cellular components.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits a range of biochemical and physiological effects. It has been found to inhibit the production of inflammatory cytokines, reduce tumor growth in animal models, and exhibit antibacterial activity against certain strains. Additionally, the compound has been shown to have antioxidant properties and may have potential as a neuroprotective agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The compound {[1-(3-phenoxypropyl)-1H-benzimidazol-2-yl]methyl}formamide has several advantages for lab experiments. It is relatively easy to synthesize and has been optimized to achieve high yields and purity. The compound has also been found to exhibit a range of biochemical and physiological effects, making it a versatile tool for studying various biological processes. However, the limitations of this compound include its potential toxicity and limited availability.
Direcciones Futuras
There are several future directions for research involving {[1-(3-phenoxypropyl)-1H-benzimidazol-2-yl]methyl}formamide. One area of interest is the development of more potent analogs of the compound that exhibit improved activity against specific targets. Additionally, the compound may have potential as a fluorescent probe for imaging applications, and further studies are needed to explore this possibility. Finally, more research is needed to fully understand the mechanism of action of the compound and its potential applications in various fields.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound has been synthesized using a specific method and has been found to exhibit a range of biochemical and physiological effects. Future research is needed to fully understand the mechanism of action of the compound and its potential applications in various fields.
Aplicaciones Científicas De Investigación
The compound {[1-(3-phenoxypropyl)-1H-benzimidazol-2-yl]methyl}formamide has been found to have potential applications in various scientific fields. It has been studied for its anti-inflammatory, anti-tumor, and anti-oxidant properties. The compound has also been found to exhibit activity against certain bacterial strains and is being investigated as a potential antibacterial agent. Additionally, it has been studied for its potential as a fluorescent probe for imaging applications.
Propiedades
IUPAC Name |
N-[[1-(3-phenoxypropyl)benzimidazol-2-yl]methyl]formamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2/c22-14-19-13-18-20-16-9-4-5-10-17(16)21(18)11-6-12-23-15-7-2-1-3-8-15/h1-5,7-10,14H,6,11-13H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSGRHKGMGACCFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCCN2C3=CC=CC=C3N=C2CNC=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


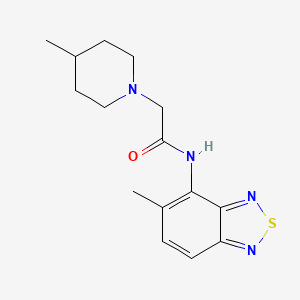
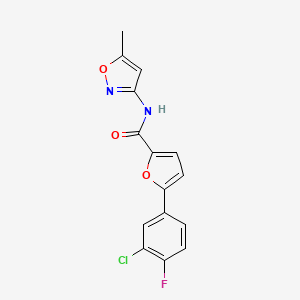

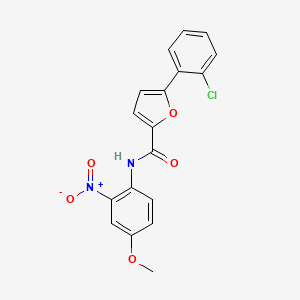
![N-(3-chloro-2-methylphenyl)-2-[(2-methoxyethyl)amino]-5-nitrobenzamide](/img/structure/B4396491.png)
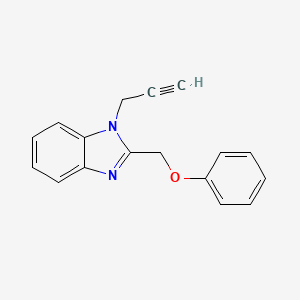
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenoxypropanamide](/img/structure/B4396497.png)
![methyl 3-[(4-chlorobenzoyl)amino]-4-(4-methyl-1-piperazinyl)benzoate](/img/structure/B4396503.png)
![1-[cyclohexyl(methyl)amino]-3-(2-methylphenoxy)-2-propanol hydrochloride](/img/structure/B4396511.png)
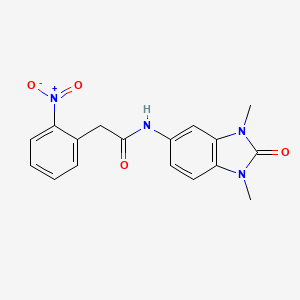

![1-ethyl-2-[(4-methyl-1-piperazinyl)methyl]-1H-benzimidazole](/img/structure/B4396535.png)
![N-[2-(4-morpholinylcarbonyl)phenyl]-2-phenoxybenzamide](/img/structure/B4396552.png)
![N-cyclopentyl-3-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B4396557.png)
